molecular formula C17H33N3O3S B12299108 tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12299108
M. Wt: 359.5 g/mol
InChI Key: DZNVHMOMUCOSNR-SGZRZGDHSA-N
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Description

TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[45]DECANE-8-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butylsulfinyl and tert-butyl groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions, such as the use of strong bases or acids.

    Introduction of Functional Groups: The tert-butylsulfinyl and tert-butyl groups are introduced through nucleophilic substitution or addition reactions, often using reagents like tert-butyl chloride or tert-butylsulfinyl chloride.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spirocyclic compounds with similar structures.

    Sulfinyl Compounds: Compounds containing the sulfinyl functional group.

    Tert-Butyl Compounds: Compounds with tert-butyl groups.

Uniqueness

TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H33N3O3S

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl (4S)-4-(tert-butylsulfinylamino)-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C17H33N3O3S/c1-15(2,3)23-14(21)20-9-7-17(8-10-20)12-18-11-13(17)19-24(22)16(4,5)6/h13,18-19H,7-12H2,1-6H3/t13-,24?/m1/s1

InChI Key

DZNVHMOMUCOSNR-SGZRZGDHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC[C@H]2NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2NS(=O)C(C)(C)C

Origin of Product

United States

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